molecular formula C10H8ClN3O2 B1440552 Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate CAS No. 1279219-63-4

Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate

Cat. No.: B1440552
CAS No.: 1279219-63-4
M. Wt: 237.64 g/mol
InChI Key: DNBDSFFMMLCHQY-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound with the molecular formula C10H7Cl2N3O2. It is a derivative of benzoic acid and contains a triazole ring, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate typically involves the reaction of 5-chloro-1H-1,2,4-triazole with methyl 2-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
  • Methyl 2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate

Uniqueness

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate is unique due to the specific positioning of the chlorine atom on the triazole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .

Properties

IUPAC Name

methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8/h2-5H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBDSFFMMLCHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NNC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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